molecular formula C7H5F5N2O2 B2438828 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1006462-23-2

1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2438828
CAS RN: 1006462-23-2
M. Wt: 244.121
InChI Key: GKWRSEBOHQHGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the difluoroethyl and trifluoromethyl groups. The carboxylic acid group could be introduced either before or after these steps, depending on the specific synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the difluoroethyl, trifluoromethyl, and carboxylic acid groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and acidity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups it contains. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoroethyl and trifluoromethyl groups would likely make the compound more hydrophobic, while the carboxylic acid group would contribute to its acidity .

Scientific Research Applications

Fluorinated Solvent for Dispersing Materials

1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (let’s call it DTFPCA ) serves as a useful solvent for dispersing fluorinated materials. Its unique combination of difluoroethyl and trifluoromethyl groups makes it an excellent choice for dissolving and handling other fluorinated compounds. Researchers often employ DTFPCA to prepare solutions, facilitate reactions, and study the behavior of fluorine-containing molecules in various contexts .

Activation of C–F Bonds in Organic Synthesis

The C–F bond is notoriously stable, making its activation a challenging task in organic synthesis. Trifluoromethyl-containing compounds, such as DTFPCA, offer a starting point for selective C–F bond activation. By exploiting the reactivity of the trifluoromethyl group, researchers can transform DTFPCA into diverse fluorinated intermediates. These intermediates then participate in further reactions, leading to the synthesis of valuable compounds .

Fluorinated Building Block in Medicinal Chemistry

DTFPCA’s trifluoromethyl and difluoroethyl moieties make it an attractive building block for designing novel drug candidates. Medicinal chemists can incorporate these fluorinated groups into drug molecules to enhance their pharmacokinetic properties, such as metabolic stability, lipophilicity, and bioavailability. By strategically modifying DTFPCA, researchers can create potent and selective pharmaceutical agents .

Fluorination Strategies in Agrochemicals

Agrochemicals play a crucial role in modern agriculture. Fluorinated compounds, due to their unique properties, are increasingly explored for use in pesticides, herbicides, and fungicides. DTFPCA’s trifluoromethyl and difluoroethyl functionalities could contribute to the development of next-generation agrochemicals with improved efficacy and reduced environmental impact .

Fluorine NMR Spectroscopy

Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique for studying fluorinated compounds. DTFPCA, containing multiple fluorine atoms, can serve as a valuable reference standard or internal standard in fluorine NMR experiments. Its distinct chemical shifts and coupling patterns provide essential data for characterizing other fluorinated molecules .

Fluorinated Materials and Polymers

Researchers exploring advanced materials, such as fluoropolymers, may find DTFPCA useful. Incorporating this compound into polymer chains can impart desirable properties like chemical resistance, low surface energy, and thermal stability. Applications range from non-stick coatings (think Teflon®) to high-performance elastomers and membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, if this compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O2/c8-5(9)2-14-3(6(15)16)1-4(13-14)7(10,11)12/h1,5H,2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWRSEBOHQHGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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